N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide
Description
N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a synthetic small molecule characterized by a fused dihydrobenzofuran-isoxazole core linked to a cyclopentanecarboxamide group. Its design leverages the metabolic stability of dihydrobenzofuran and the hydrogen-bonding capacity of the carboxamide group, distinguishing it from simpler heterocyclic derivatives.
Properties
IUPAC Name |
N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12-8-15-9-14(6-7-17(15)23-12)18-10-16(21-24-18)11-20-19(22)13-4-2-3-5-13/h6-7,9-10,12-13H,2-5,8,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGPAWVFYQENIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Variations
Key Observations :
- Heterocyclic Core : The target compound’s isoxazole-dihydrobenzofuran system differs from Compound z’s thiazol-ureido backbone. Isoxazole (O, N) and thiazole (S, N) heteroatoms influence electronic properties and metabolic stability. Thiazoles may confer higher polarity but lower oxidative stability compared to isoxazoles .
Hypothetical Pharmacokinetic and Pharmacodynamic Profiles
Rationale :
- The dihydrobenzofuran-isoxazole core in the target compound may confer resistance to first-pass metabolism compared to Compound z’s thiazole and ureido groups, which are susceptible to cytochrome P450-mediated oxidation .
- The cyclopentanecarboxamide group could facilitate hydrophobic interactions in binding pockets, whereas Compound z’s polar substituents may favor solubility but limit membrane permeability.
Preparation Methods
Stepwise Procedure
- Propargylation :
- 4-Hydroxyacetophenone reacts with propargyl bromide in the presence of K₂CO₃ to form the propargyl ether.
- Conditions : DMF, 80°C, 12 hours.
- Cyclization :
Spectroscopic Validation
- ¹H NMR (CDCl₃): δ 1.45 (s, 3H, CH₃), 3.20 (t, J = 8.5 Hz, 2H, CH₂), 4.60 (t, J = 8.5 Hz, 2H, OCH₂), 6.75 (d, J = 8.4 Hz, 1H, ArH), 7.25 (d, J = 8.4 Hz, 1H, ArH).
Construction of the Isoxazole Ring
The isoxazole core is assembled via a 1,3-dipolar cycloaddition between a nitrile oxide and an acetylene derivative.
Nitrile Oxide Generation
- Substrate : 5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)benzaldehyde oxime.
- Reagent : Chloramine-T (in situ oxidation to nitrile oxide).
- Conditions : CH₂Cl₂, 0°C to RT, 6 hours.
Cycloaddition with Propargylamine
- The nitrile oxide reacts with propargylamine to form 5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methylamine.
- Regioselectivity : Controlled by electron-withdrawing groups on the nitrile oxide, favoring 3,5-disubstituted isoxazole.
- Yield : 55–60%.
Amide Bond Formation
The final step involves coupling the isoxazole-methylamine intermediate with cyclopentanecarbonyl chloride.
Coupling Protocol
- Activation : Cyclopentanecarbonyl chloride is prepared by treating cyclopentanecarboxylic acid with thionyl chloride (SOCl₂).
- Reaction :
- Reagents : Isoxazole-methylamine, cyclopentanecarbonyl chloride, triethylamine (base).
- Conditions : CH₂Cl₂, 0°C → RT, 12 hours.
- Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, ethyl acetate/hexane).
- Yield : 75–80%.
Optimization Data
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | CH₂Cl₂ vs. THF | +15% in CH₂Cl₂ |
| Temperature | 0°C → RT vs. Reflux | -20% at Reflux |
| Base | Et₃N vs. Pyridine | +10% with Et₃N |
Alternative Synthetic Routes
Microwave-Assisted Cycloaddition
Solid-Phase Synthesis
- Support : Wang resin-functionalized cyclopentanecarboxylic acid.
- Steps : Sequential coupling with isoxazole-methylamine, cleavage with TFA.
- Purity : >95% (HPLC).
Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃): δ 1.50–1.85 (m, 8H, cyclopentane), 2.05 (s, 3H, CH₃), 3.30 (t, J = 8.5 Hz, 2H, CH₂), 4.65 (t, J = 8.5 Hz, 2H, OCH₂), 4.90 (s, 2H, NCH₂), 6.80 (d, J = 8.4 Hz, 1H, ArH), 7.30 (d, J = 8.4 Hz, 1H, ArH), 7.95 (s, 1H, isoxazole-H).
- HRMS : m/z calc. for C₂₀H₂₁N₂O₃ [M+H]⁺: 337.1547; found: 337.1549.
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